![molecular formula C15H24N2O4S B2664708 (3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1797837-18-3](/img/structure/B2664708.png)
(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
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Description
(3,5-Dimethylisoxazol-4-yl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, also known as DIPO, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DIPO is a small molecule that has shown promising results in various studies, making it a subject of interest for researchers in the field.
Scientific Research Applications
- DDT26 is a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4 . BET proteins play a crucial role in gene transcription regulation, and inhibiting them has therapeutic implications in cancer and other diseases .
- In breast cancer research, DDT26 has shown promise. It exhibits significant inhibitory activity against BRD4 , which is relevant for various breast cancer subtypes, including Triple-Negative Breast Cancer (TNBC) .
- DDT26 demonstrates anti-proliferative activity in both TNBC cell lines and MCF-7 cells . Its ability to hinder cell growth suggests potential therapeutic applications .
- As a BET inhibitor, DDT26 affects epigenetic regulation by disrupting protein-DNA interactions. This modulation can influence gene expression and cellular behavior .
- Researchers explore DDT26 as a scaffold for designing novel compounds with improved selectivity and efficacy. Its structure provides opportunities for medicinal chemistry optimization .
- The synthesis and characterization of DDT26 have been studied using spectroscopy and single crystal X-ray diffraction. Computational methods, such as Density Functional Theory (DFT) , have been employed to calculate its optimized structure .
Bromodomain and Extra-Terminal (BET) Inhibition
Breast Cancer Treatment
Anti-Proliferative Effects
Epigenetic Modulation
Drug Development
Structural Insights
properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-10(2)9-22(19,20)13-5-7-17(8-6-13)15(18)14-11(3)16-21-12(14)4/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRWLQLDVSBYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)S(=O)(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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